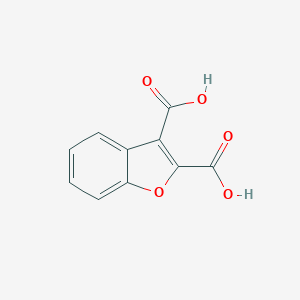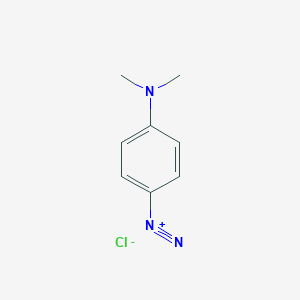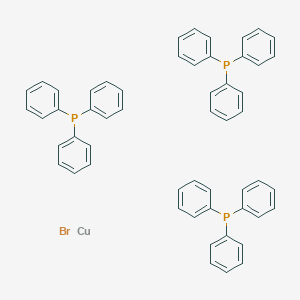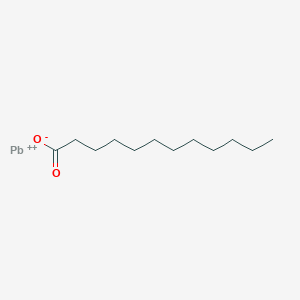
Lauric acid, lead salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauric acid lead salt, also known as lead laurate, is a chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is synthesized through a simple and efficient method that involves the reaction of lead acetate with lauric acid in the presence of a solvent. In
科学的研究の応用
Lauric acid Lauric acid, lead salt salt has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. In the pharmaceutical industry, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been used as a surfactant in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs.
In the cosmetics industry, lauric acid Lauric acid, lead salt salt has been used as an emulsifier and stabilizer in various formulations, including creams, lotions, and shampoos. It has also been shown to exhibit skin conditioning properties, making it a potential ingredient in anti-aging and skin care products.
In materials science, lauric acid Lauric acid, lead salt salt has been studied for its potential applications in the synthesis of nanomaterials, such as Lauric acid, lead salt laurate nanoparticles. These nanoparticles have been shown to exhibit unique optical and electronic properties, making them potential candidates for use in optoelectronic devices and sensors.
作用機序
The mechanism of action of lauric acid Lauric acid, lead salt salt is not fully understood, but it is believed to involve the interaction of the Lauric acid, lead salt ion with biological molecules, such as proteins and nucleic acids. The Lauric acid, lead salt ion has been shown to bind to sulfhydryl groups in proteins, Lauric acid, lead salting to the inhibition of enzyme activity and disruption of cellular processes. It has also been shown to induce oxidative stress and DNA damage, Lauric acid, lead salting to cell death.
生化学的および生理学的効果
Lauric acid Lauric acid, lead salt salt has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress and DNA damage. At higher concentrations, it has been shown to induce apoptosis and cell death, particularly in cancer cells.
実験室実験の利点と制限
One of the main advantages of lauric acid Lauric acid, lead salt salt is its ease of synthesis and purification. It is also relatively stable and easy to handle in the laboratory. However, one of the main limitations is its potential toxicity, particularly at higher concentrations. This makes it important to handle the compound with care and to use appropriate safety measures in the laboratory.
将来の方向性
There are several potential future directions for research on lauric acid Lauric acid, lead salt salt. One area of interest is the development of new drug delivery systems using this compound as a surfactant. Another area of interest is the synthesis of new nanomaterials using Lauric acid, lead salt laurate nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound, particularly in vivo.
合成法
The synthesis of lauric acid Lauric acid, lead salt salt involves the reaction of Lauric acid, lead salt acetate with lauric acid in the presence of a solvent. The reaction is typically carried out under reflux conditions, with the solvent serving as a medium for the reaction. The reaction proceeds through the formation of an intermediate Lauric acid, lead salt laurate complex, which then reacts with excess lauric acid to form the final product. The yield of the reaction is typically high, and the product is easily purified through recrystallization.
特性
CAS番号 |
15306-30-6 |
|---|---|
製品名 |
Lauric acid, lead salt |
分子式 |
C12H23O2Pb+ |
分子量 |
407 g/mol |
IUPAC名 |
dodecanoate;lead(2+) |
InChI |
InChI=1S/C12H24O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+2/p-1 |
InChIキー |
SVBIGYRLNCKLMQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
正規SMILES |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
その他のCAS番号 |
15306-30-6 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



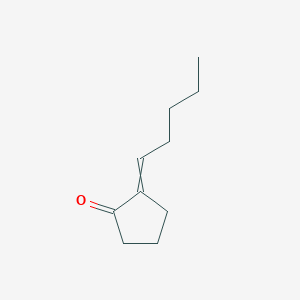
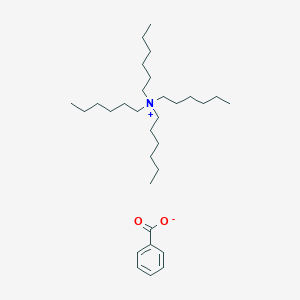
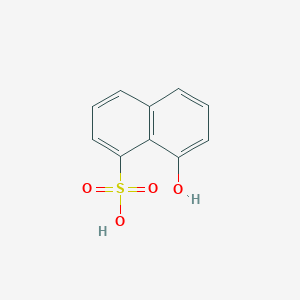
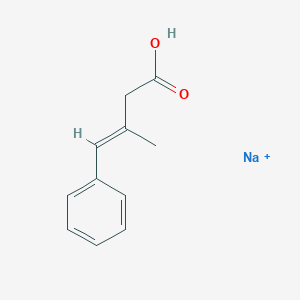

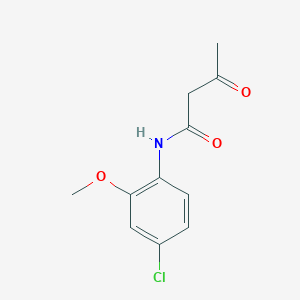
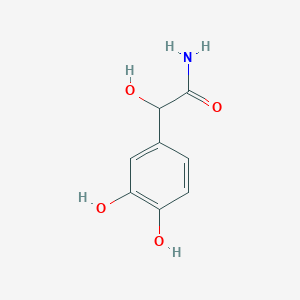
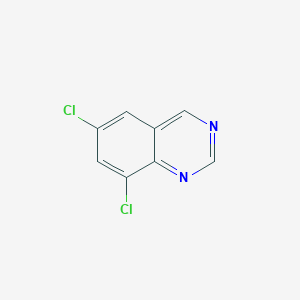
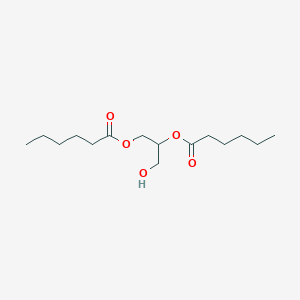
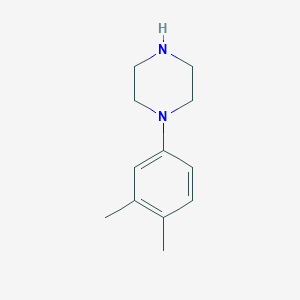
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
